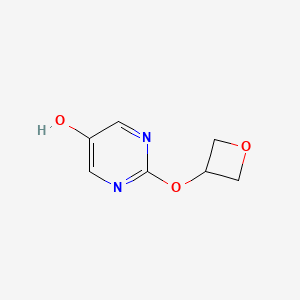

2-(Oxetan-3-yloxy)pyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-yloxy)pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-5-1-8-7(9-2-5)12-6-3-11-4-6/h1-2,6,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKPVWDLNURJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299254 | |

| Record name | 5-Pyrimidinol, 2-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421933-35-8 | |

| Record name | 5-Pyrimidinol, 2-(3-oxetanyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinol, 2-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Oxetan 3 Yloxy Pyrimidin 5 Ol and Its Structural Analogues

Approaches to Pyrimidine (B1678525) Ring Construction and Functionalization

The pyrimidine scaffold is a fundamental component of numerous biologically active compounds and functional materials. researchgate.net Its synthesis and subsequent modification are central to creating novel molecular architectures.

Conventional and Modern Pyrimidine Synthesis Methodologies

The construction of the pyrimidine ring can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern multicomponent strategies.

A primary conventional method involves the condensation of a three-carbon compound, such as a β-dicarbonyl compound, with a substance containing an amide structure, like urea, thiourea, or amidines, typically under alkaline conditions. mdpi.com A well-known example is the Pinner synthesis, which can be modified to produce various pyrimidine derivatives. mdpi.com Another classical approach is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea.

Modern synthetic approaches offer greater efficiency and molecular diversity. Multicomponent reactions (MCRs) are particularly powerful, allowing for the construction of complex pyrimidine structures in a single step from three or more starting materials. organic-chemistry.org For instance, a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate yields 4,5-disubstituted pyrimidines. organic-chemistry.org Other modern methods include:

Oxidative Annulation: An eco-friendly synthesis using an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol has been developed. organic-chemistry.org

Direct Condensation: A protocol for the single-step synthesis of pyrimidines involves the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride (B1165640). nih.gov

From Dinitrogen: A novel strategy utilizes dinitrogen (N₂) fixed as Li₂CN₂. This is hydrolyzed to urea in situ and then reacted to form the pyrimidine ring, allowing for isotopic labeling from ¹⁵N₂ gas. oup.com

These varied methodologies provide a robust toolkit for creating the foundational pyrimidine ring, which can then be functionalized to introduce the desired substituents for the target molecule.

| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Features |

| Pinner Synthesis | β-keto esters, Amidines | Acid/Base | Forms substituted pyrimidinols |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Acid | One-pot synthesis of dihydropyrimidinones |

| MCR Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative | Eco-friendly, three-component approach |

| Direct Condensation | N-vinyl amides, Nitriles | Trifluoromethanesulfonic anhydride | Single-step, wide substrate scope |

| From Li₂CN₂ | Li₂CN₂ (hydrolyzed to urea), Dicarbonyl compound | HCl (for hydrolysis) | Utilizes N₂ as a nitrogen source |

Regioselective Functionalization of Pyrimidine Rings

Once the pyrimidine ring is formed, achieving regioselective functionalization—the ability to introduce substituents at specific positions—is paramount. The electron-deficient nature of the pyrimidine ring influences its reactivity. Direct C-H functionalization using radical-based methods often shows innate site preferences that can be predicted and controlled by modifying reaction conditions like solvent and pH. nih.gov

A powerful strategy for controlled functionalization involves directed metalation. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, allows for the highly regioselective deprotonation (magnesiation or zincation) of the pyrimidine ring at specific positions. thieme-connect.denih.gov For example, commercially available 2-bromopyrimidine can be successively magnesiated at the C4, C6, and C5 positions, enabling the introduction of various electrophiles with precise control. thieme-connect.de Similarly, unsubstituted pyrimidine can undergo regioselective zincation at the C2 position using TMPZnCl·LiCl. nih.gov This high regioselectivity is crucial for synthesizing specifically substituted pyrimidines required for molecules like 2-(Oxetan-3-yloxy)pyrimidin-5-ol.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for derivatizing the pyrimidine ring by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve coupling a halogenated or otherwise activated pyrimidine with a suitable coupling partner.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halopyrimidine with a boronic acid or ester. researchgate.net It is widely used due to its tolerance of a broad range of functional groups. Pyrimidine-2-sulfinates have also been developed as effective coupling partners in Suzuki-Miyaura reactions, serving as alternatives to often unstable pyrimidine-2-boronic acids. tcichemicals.com

Heck Coupling: This reaction forms a C-C bond between a halopyrimidine and an alkene. researchgate.net

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a halopyrimidine with a terminal alkyne. thieme-connect.de

Kumada Coupling: This reaction involves the coupling of a halopyrimidine with a Grignard reagent. researchgate.net

These methods are essential for introducing aryl, alkyl, or other complex fragments onto the pyrimidine core, providing a versatile strategy for building structural analogues. researchgate.netdntb.gov.ua

| Coupling Reaction | Catalyst System | Pyrimidine Substrate | Coupling Partner |

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Halopyrimidine, Pyrimidine-sulfinate | Boronic acid/ester |

| Heck | Palladium (e.g., Pd₂(dba)₃) | Halopyrimidine | Alkene |

| Sonogashira | Palladium/Copper | Halopyrimidine | Terminal Alkyne |

| Kumada | Palladium/Nickel | Halopyrimidine | Grignard Reagent |

Methods for Oxetane (B1205548) Ring Incorporation and Derivatization

The oxetane ring is a valuable structural motif in medicinal chemistry, known for improving physicochemical properties such as solubility and metabolic stability. magtech.com.cn Its incorporation requires specialized synthetic methods due to the inherent strain of the four-membered ring. acs.org

Intramolecular Cyclization Routes for Oxetane Formation

One of the most common strategies for constructing the oxetane ring is through intramolecular cyclization, which involves forming a C-O or C-C bond. beilstein-journals.org

The Williamson ether synthesis is a classical C-O bond-forming cyclization. This involves the intramolecular reaction of a 1,3-halohydrin or a related substrate with a base to form the oxetane ring. beilstein-journals.org While kinetically less favored than the formation of three-, five-, or six-membered rings, this 4-exo-tet cyclization is a practical and widely used method. acs.orgbeilstein-journals.org For example, treating 1-(γ-epoxypropyl)cyclohexan-1-ol with a base in aqueous DMSO yields the corresponding oxetane. rsc.org

Intramolecular cyclization can also proceed via the ring-opening of an epoxide. The treatment of a trans-epoxy allylic ether with a strong base like sBuLi can lead to a vinyl oxetane through stereospecific cyclization. acs.org

Paternò-Büchi Reaction and Other Cycloaddition Approaches to Oxetanes

Cycloaddition reactions provide a highly atom-economical route to oxetanes. The most prominent of these is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound (aldehyde or ketone) and an alkene. wikipedia.orgrsc.org In this reaction, a photoexcited carbonyl group reacts with a ground-state alkene to directly form the four-membered oxetane ring. wikipedia.orgnih.gov

The mechanism often involves an excited triplet state of the carbonyl compound, which adds to the alkene to form a 1,4-biradical intermediate that subsequently cyclizes. nih.gov The reaction's regioselectivity and stereoselectivity can be influenced by the electronic properties of the substrates and the reaction conditions. slideshare.net While traditionally requiring high-energy UV light, recent advancements have enabled visible-light-mediated Paternò-Büchi reactions using photocatalysts that facilitate triplet energy transfer, enhancing the reaction's safety, scalability, and applicability. chemrxiv.org

Beyond the Paternò-Büchi reaction, other cycloaddition strategies and related methods for oxetane synthesis include:

Transition metal-catalyzed formal [2+2] cycloadditions. magtech.com.cn

Ring expansion of epoxides mediated by sulfide ylides. magtech.com.cn

C-H bond oxidative cyclization. magtech.com.cn

These methods provide diverse pathways to access the oxetane core, which is essential for the synthesis of the oxetan-3-ol precursor needed for the final molecule.

Functionalization of Pre-formed Oxetane Building Blocks

The synthesis of complex molecules containing an oxetane ring often relies on the use of pre-formed oxetane building blocks. acs.orgnih.gov This strategy is advantageous as the four-membered oxetane ring, despite its inherent ring strain of approximately 25.5 kcal/mol, is a stable motif under many standard reaction conditions. acs.orgbeilstein-journals.orgnih.gov This stability allows for the chemical modification of functional groups attached to the oxetane core without compromising the ring itself. acs.org

Commercially available molecules like oxetan-3-ol and oxetan-3-one serve as versatile starting points. acs.orgchemrxiv.org The hydroxyl group of oxetan-3-ol, for instance, can be readily converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. Alternatively, it can act as a nucleophile itself, as is the case in the synthesis of the target molecule.

The functionalization of these building blocks can be achieved through a variety of standard organic transformations. The stability of the oxetane moiety towards many of these conditions makes it a reliable component in multi-step syntheses. chemrxiv.org

Table 1: Selected Functionalization Reactions for Oxetane Building Blocks

| Starting Material | Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Oxetan-3-ol | Oxidation | PCC, DMP | Ketone (Oxetan-3-one) | chemrxiv.org |

| Oxetan-3-ol | Mesylation | MsCl, Pyridine | Mesylate | chemrxiv.org |

| Oxetan-3-one | Reductive Amination | Amine, NaBH(OAc)₃ | Amine | acs.org |

| Oxetan-3-ol | Williamson Ether Synthesis | NaH, Alkyl Halide | Ether | acs.org |

| 3-Halooxetane | Nucleophilic Substitution | NaN₃, then H₂/Pd | Amine | acs.org |

Synthetic Pathways to the this compound Scaffold

The construction of the target molecule involves two primary challenges: the formation of the ether linkage between the pyrimidine and oxetane rings and the establishment of the hydroxyl group at the C-5 position of the pyrimidine.

The key bond in this compound is the ether linkage at the C-2 position of the pyrimidine ring. The most direct and common method for forming such an aryl ether bond is the Nucleophilic Aromatic Substitution (SNAr) reaction. youtube.comnih.gov This reaction involves the attack of a nucleophile—in this case, the alkoxide derived from oxetan-3-ol—on an aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group. nih.gov

In the context of pyrimidines, the two nitrogen atoms within the ring act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. A typical precursor for this synthesis would be a 2-halopyrimidine, such as 2-chloropyrimidin-5-ol or a protected version thereof.

The general reaction proceeds as follows:

Deprotonation: Oxetan-3-ol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium oxetan-3-oxide. This deprotonation significantly increases the nucleophilicity of the oxygen atom.

Nucleophilic Attack: The oxetane alkoxide then attacks the electron-deficient C-2 position of the 2-halopyrimidine, displacing the halide leaving group (e.g., Cl⁻, Br⁻). sci-hub.se

The efficiency of the SNAr reaction can be influenced by several factors, including the nature of the leaving group (F > Cl > Br > I is typical for SNAr), the solvent, and the reaction temperature. sci-hub.se

Table 2: Typical Conditions for SNAr-based Pyrimidine-Oxetane Ether Formation

| Pyrimidine Substrate | Oxetane Reagent | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 2-Chloropyrimidin-5-ol (protected) | Oxetan-3-ol | NaH | THF, DMF | 0 °C to RT |

| 2-Fluoropyrimidin-5-ol (protected) | Oxetan-3-ol | K₂CO₃ | DMSO | RT to 60 °C |

| 2-Bromopyrimidin-5-ol (protected) | Oxetan-3-ol | t-BuOK | Dioxane | RT to 80 °C |

Achieving the final hydroxyl group at the C-5 position of the pyrimidine ring often requires strategic functional group interconversion (FGI). The reactivity of the C-5 position can be influenced by the substituents at other positions on the ring. escholarship.org Depending on the availability of starting materials, the hydroxyl group can be introduced before or after the formation of the ether linkage.

Scenario 1: Hydroxyl Group Present in Starting Material If the synthesis starts with a pyrimidine already containing a hydroxyl group at C-5 (e.g., 2-chloro-5-hydroxypyrimidine), this group may need to be protected to prevent it from interfering with the SNAr reaction. Common protecting groups for phenols, such as benzyl (Bn) or silyl ethers (e.g., TBDMS), can be employed. The protecting group is then removed in the final step of the synthesis.

Scenario 2: Introduction of the Hydroxyl Group via FGI Alternatively, a different functional group at the C-5 position can be converted into a hydroxyl group late in the synthesis. For example, a C-5 bromo or iodo substituent could be converted to a hydroxyl group via a Buchwald-Hartwig or Ullmann-type coupling with a hydroxide source. A more common route involves the conversion of a C-5 methoxy group to a hydroxyl group using reagents like boron tribromide (BBr₃).

Table 3: Potential Functional Group Interconversions at Pyrimidine C-5

| Initial Group at C-5 | Target Group | Reagents/Reaction | Notes |

|---|---|---|---|

| -OCH₃ (Methoxy) | -OH (Hydroxyl) | BBr₃, HBr, or LiCl/DMF | Common deprotection method for aryl methyl ethers. |

| -OBn (Benzyloxy) | -OH (Hydroxyl) | H₂, Pd/C (Hydrogenolysis) | A common deprotection strategy. |

| -Br (Bromo) | -OH (Hydroxyl) | NaOH, Cu catalyst (Ullmann reaction) | Requires forcing conditions. |

| -NH₂ (Amino) | -OH (Hydroxyl) | NaNO₂, H₂SO₄ (Sandmeyer-type reaction) | Involves formation of a diazonium salt intermediate. |

Application of Green Chemistry Principles in the Synthesis of Pyrimidine-Oxetane Conjugates

Traditional methods for synthesizing pyrimidine derivatives often involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.in The application of green chemistry principles aims to mitigate these issues by designing more environmentally benign and efficient synthetic processes. rasayanjournal.co.inresearchgate.net These principles are fully applicable to the synthesis of pyrimidine-oxetane conjugates.

Key green chemistry strategies include:

Use of Safer Solvents: Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.injmaterenvironsci.com

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often increasing product yields. rasayanjournal.co.inresearchgate.net

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. rasayanjournal.co.inyale.edu For instance, developing catalytic versions of the SNAr reaction or using recyclable catalysts for pyrimidine ring formation aligns with green chemistry goals. researchgate.net

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical. rasayanjournal.co.injmaterenvironsci.com Designing an MCR to construct the pyrimidine-oxetane scaffold would be an ideal green approach.

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | DMF, Dioxane, Chlorinated Solvents | Water, Ethanol, Ionic Liquids, Solvent-free |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Reagents | Stoichiometric strong bases (e.g., NaH) | Catalytic amounts of base, recyclable catalysts |

| Waste Generation | High (solvent, by-products) | Minimized (higher atom economy, solvent recycling) |

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, cost-effective, and environmentally friendly. rasayanjournal.co.in

Compound Index

Advanced Spectroscopic and Analytical Characterization of 2 Oxetan 3 Yloxy Pyrimidin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be utilized to provide a complete picture of the molecular structure of 2-(Oxetan-3-yloxy)pyrimidin-5-ol.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, specific proton signals are expected to appear in distinct regions, reflecting their unique chemical environments. The pyrimidine (B1678525) ring protons would likely appear as singlets in the aromatic region. The protons of the oxetane (B1205548) ring would exhibit more complex splitting patterns, typically as multiplets, due to the coupling between adjacent non-equivalent protons. The hydroxyl proton on the pyrimidine ring would present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. The carbon atoms of the pyrimidine ring would resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The carbons of the oxetane ring, being part of a strained aliphatic ether system, would appear at chemical shifts distinct from standard acyclic ethers.

Interactive Data Table: Predicted NMR Data

While specific experimental data is not publicly available, predicted chemical shifts can offer an approximation of the expected NMR spectrum.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine CH | ~8.0-8.5 | ~140-150 |

| Pyrimidine COH | - | ~155-165 |

| Pyrimidine CO | - | ~160-170 |

| Oxetane CH-O | ~5.0-5.5 | ~70-80 |

| Oxetane CH₂ | ~4.5-5.0 | ~60-70 |

| Phenolic OH | Variable | - |

Note: These are estimated values and may differ from experimental results.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is anticipated to show characteristic absorption bands corresponding to its key structural features.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the pyrimidine and oxetane rings would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. A significant band corresponding to the C-O-C stretching of the ether linkage between the oxetane and pyrimidine rings would likely be observed in the 1000-1250 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| Phenolic O-H | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2970 | Stretching |

| Pyrimidine C=N, C=C | 1400-1600 | Stretching |

| Ether C-O-C | 1000-1250 | Stretching |

| Oxetane Ring | ~950-1000 | Ring Vibration |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.15 g/mol ). The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments representing the pyrimidin-5-ol cation and the oxetane cation. Further fragmentation of the pyrimidine ring could also occur, consistent with pathways observed for similar heterocyclic systems.

Interactive Data Table: Expected Mass Spectrometry Data

| Analysis Type | Expected m/z Value | Interpretation |

| Molecular Ion (M⁺) | 168.15 | Parent Molecule |

| Fragment | 111 | [C₄H₃N₂O₂]⁺ (pyrimidin-5-ol moiety) |

| Fragment | 57 | [C₃H₅O]⁺ (oxetane moiety) |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is used to confirm the molecular formula derived from mass spectrometry and NMR data. The experimentally determined percentages should align closely with the theoretically calculated values for the molecular formula C₇H₈N₂O₃.

Interactive Data Table: Theoretical Elemental Composition

| Element | Theoretical Percentage (%) |

| Carbon (C) | 50.00 |

| Hydrogen (H) | 4.80 |

| Nitrogen (N) | 16.66 |

| Oxygen (O) | 28.54 |

Computational and Theoretical Investigations of 2 Oxetan 3 Yloxy Pyrimidin 5 Ol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to characterizing the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons and predict a wealth of molecular properties.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used approach for predicting molecular geometries, vibrational frequencies, and electronic properties with high accuracy. mdpi.com For 2-(Oxetan-3-yloxy)pyrimidin-5-ol, DFT calculations would be employed to determine its most stable three-dimensional conformation by optimizing the geometry to a minimum energy state.

Such calculations would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT studies on related pyrimidine (B1678525) derivatives, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been performed to successfully predict their geometries. nih.gov Similar calculations on this compound would reveal the precise orientation of the oxetane (B1205548) ring relative to the pyrimidine system and the planarity of the pyrimidine ring itself. DFT can also be used to model reaction energetics, as shown in studies where it revealed that the activation barrier for reactions involving oxetane substitution could be significantly lowered by specific solvents.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying charge.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen. For this compound, prominent negative regions would be expected around the pyrimidine nitrogens, the oxygen of the hydroxyl group, and the ether oxygen. researchgate.netresearchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. Positive regions would likely be found around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net

Analysis of MEP maps for similar heterocyclic systems has been used to understand interactions with biological targets and predict sites for hydrogen bonding. researchgate.netnih.gov The MEP map for this compound would therefore be crucial in predicting its intermolecular interaction patterns.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are key to understanding electronic transitions and reactivity.

HOMO (Highest Occupied Molecular Orbital) : This orbital acts as the electron donor. A molecule with a high-energy HOMO is a better electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital acts as the electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor. The LUMO is likely distributed over the pyrimidine ring, which can accept electron density.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Computational studies on other pyrimidine derivatives have shown HOMO-LUMO gaps in the range of 3.6 to 3.9 eV, indicating significant reactivity. nih.gov An analysis of this compound would provide its specific energy gap, offering a quantitative measure of its electronic stability.

Table 1: Illustrative Frontier Orbital Data for Pyrimidine Derivatives

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -5.4 to -5.6 | Energy of the highest occupied molecular orbital; higher values indicate better electron-donating ability. nih.gov |

| ELUMO | -1.5 to -1.9 | Energy of the lowest unoccupied molecular orbital; lower values indicate better electron-accepting ability. nih.gov |

| ΔE (Gap) | 3.6 to 3.9 | Energy gap; a smaller gap implies higher chemical reactivity. nih.gov |

***Note:** The values presented are illustrative, based on published data for related pyrimidine derivatives, and are not the calculated values for this compound.*

Conformational Analysis and Ring Puckering Dynamics within the Oxetane Moiety

The oxetane ring is a four-membered heterocycle characterized by significant ring strain, estimated at about 25.5 kcal/mol. beilstein-journals.org Unlike a planar cyclobutane, the oxetane ring is not flat and adopts a puckered conformation to relieve some of this strain. beilstein-journals.org Conformational analysis of this compound would focus on two main aspects: the puckering of the oxetane ring and the rotational freedom (dihedral angles) around the C-O bond connecting the oxetane to the pyrimidine ring.

The puckering of the oxetane ring is a dynamic process, and computational methods like DFT can calculate the energy barrier between different puckered states. This analysis reveals the most stable conformation and the flexibility of the ring system. The three-dimensional shape imparted by the puckered oxetane is a key feature that influences how the molecule fits into biological receptors. nih.gov The substitution pattern on the ring is known to dictate its stability. nih.gov

Table 2: Key Conformational Parameters for Analysis

| Parameter | Description | Significance |

|---|---|---|

| Puckering Amplitude | The extent of deviation from planarity in the oxetane ring. | Determines the three-dimensionality of the moiety. |

| Dihedral Angles | Rotation around the C(pyrimidine)-O-C(oxetane) bonds. | Defines the overall orientation of the two ring systems relative to each other. |

| Energy Barriers | The energy required to transition between different conformations. | Indicates the flexibility of the molecule at room temperature. |

Intramolecular Interactions and Predicted Stability

The specific arrangement of functional groups in this compound allows for the possibility of internal, non-covalent interactions that can significantly influence its conformational preference and stability.

A key feature of this compound is the presence of both hydrogen bond donors (the 5-hydroxyl group) and acceptors (the pyrimidine nitrogen atoms and the ether and oxetane oxygen atoms). This arrangement creates the potential for intramolecular hydrogen bonds. A theoretical analysis, typically using DFT, can predict the existence and strength of these bonds.

Evaluation of Ring Strain Energy in the Oxetane Component

The structure of this compound incorporates an oxetane ring, a four-membered saturated heterocycle containing one oxygen atom. Such small rings are characterized by significant ring strain, a form of instability arising from the deviation of bond angles from their ideal values. wikipedia.org This strain is a combination of angle strain (from compressed bond angles) and torsional strain (from eclipsing interactions of substituents). wikipedia.org

The oxetane ring's inherent strain is a critical feature that influences its chemical reactivity and conformational behavior. nih.gov In an unsubstituted oxetane, the internal bond angles are significantly compressed compared to the ideal sp³ tetrahedral angle of 109.5°. X-ray crystallography studies of oxetane have determined the C–O–C bond angle to be approximately 90.2°, the C–C–O angle to be 92.0°, and the C–C–C angle to be 84.8°. acs.org This deviation from ideal geometry results in substantial angle strain. The potential energy stored within this strained ring can influence the molecule's binding affinity to biological targets and makes the ring susceptible to ring-opening reactions. nih.gov The introduction of substituents can further affect the ring's conformation, often leading to a more "puckered" structure to alleviate some eclipsing interactions. acs.orgillinois.edu

| Bond Type | Ideal Angle (sp³ Hybridization) | Actual Angle in Oxetane acs.org | Deviation and Implication |

|---|---|---|---|

| C–O–C | 109.5° | ~90.2° | Significant compression, contributes to high angle strain. |

| C–C–O | 109.5° | ~92.0° | Significant compression, contributes to high angle strain. |

| C–C–C | 109.5° | ~84.8° | Severe compression, a major source of ring strain. |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are indispensable for predicting and analyzing the behavior of this compound in a biological context. These computational methods allow for the exploration of its interactions with receptors, the relationship between its structure and activity, and its dynamic stability.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For this compound, docking simulations can elucidate potential binding modes within a target's active site and identify key interactions that stabilize the complex.

In studies of similar pyrimidine derivatives, molecular docking has successfully identified crucial amino acid residues responsible for binding affinity. rsc.orgnih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the pyrimidine core and the hydroxyl and oxetane groups are expected to be key pharmacophoric features. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The polar oxetane moiety can also participate in hydrogen bonding. nih.gov Docking studies help to quantify the potential binding energy and visualize these interactions, guiding the design of more potent analogs.

| Compound Class | Target Type | Predicted Key Interactions | Reference Findings |

|---|---|---|---|

| Bis-pyrimidine Derivatives | Mushroom Tyrosinase | Hydrogen bonding and hydrophobic interactions with active site residues. | Docking simulations identified key residues in the active site responsible for binding affinity. rsc.org |

| Pyrano[2,3-d]pyrimidine Derivatives | Topoisomerase II | DNA intercalation and inhibition of the enzyme. | Docking studies explored cytotoxic potentialities against different cell lines via DNA intercalation and Top-II inhibition. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR is a vital tool in drug discovery for predicting the activity of novel compounds and for understanding the molecular properties that are critical for biological function. nih.gov

For classes of compounds like pyrimidine derivatives, QSAR studies have been effectively used to build models that correlate physicochemical and structural descriptors with pharmacological activity. nih.govnih.govscielo.br These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological. scielo.brresearchgate.net By analyzing a set of related compounds with known activities, a QSAR model can be developed to predict the activity of untested molecules, including new derivatives of this compound. Such models indicate which structural modifications are likely to enhance potency. rsc.orgscielo.br

| Descriptor Category | Specific Descriptor Examples | Significance in Modeling |

|---|---|---|

| Electronic | Dipole Moment, Atomic Partial Charges | Influences electrostatic interactions with the receptor. scielo.br |

| Steric / Topological | Molecular Weight, Topological Volume, Shape Indices | Relates to the size and shape complementarity with the binding site. nih.govnih.gov |

| Hydrophobic | Partition Coefficient (LogP) | Affects membrane permeability and hydrophobic interactions. scielo.br |

| Quantum-Chemical | HOMO/LUMO Energies | Describes the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations are used to assess the conformational stability of the molecule itself and the stability of its complex with a biological target once a binding pose has been predicted by docking.

In studies of similar bioactive heterocyclic compounds, MD simulations have been employed to evaluate the dynamic behavior and binding affinity of the most potent inhibitors. rsc.org These simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking. By tracking metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues, researchers can gain confidence in the predicted binding mode. MD simulations offer deeper insights into the flexibility of the ligand and the receptor, providing a more realistic model of the binding event than static docking poses alone.

| Analysis Metric | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Indicates the stability of the ligand within the binding pocket and the overall protein structure. A stable RMSD suggests a stable binding complex. rsc.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein, highlighting which residues are most affected by ligand binding. |

| Interaction Energy Analysis | Calculates the energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and the receptor. | Quantifies the strength of the binding and identifies the key residues contributing most to the binding affinity. |

Chemical Reactivity and Further Derivatization of 2 Oxetan 3 Yloxy Pyrimidin 5 Ol

Reactivity Profile of the Pyrimidine (B1678525) Nucleus

The pyrimidine core of 2-(Oxetan-3-yloxy)pyrimidin-5-ol is susceptible to a range of chemical modifications, primarily influenced by the electron-withdrawing nature of the nitrogen atoms.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidine systems. researchgate.netnih.govmasterorganicchemistry.com The presence of electronegative nitrogen atoms renders the carbon atoms of the ring electrophilic and thus prone to attack by nucleophiles. In many instances, these reactions are facilitated by the presence of a good leaving group, such as a halogen, on the pyrimidine ring. youtube.comchemistrysteps.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.comchemistrysteps.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

For this compound, nucleophilic attack can potentially occur at positions 4 and 6 of the pyrimidine ring. The regioselectivity of such reactions is influenced by the electronic effects of the existing substituents and the nature of the incoming nucleophile.

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Derivatives

| Pyrimidine Derivative | Nucleophile | Product | Reference |

| 2-Chloropyrimidine | Amines | 2-Aminopyrimidine derivatives | youtube.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various nucleophiles | Substituted pyrimidine derivatives | researchgate.net |

Electrophilic Substitution Reactions on the Pyrimidine Ring

In contrast to nucleophilic substitution, electrophilic substitution on the pyrimidine ring is generally less facile due to the ring's electron-deficient character. The nitrogen atoms deactivate the ring towards attack by electrophiles. However, the presence of electron-donating groups can activate the ring sufficiently to allow for electrophilic substitution to occur, albeit often requiring forcing conditions. The position of substitution is directed by the existing substituents on the ring.

Oxidation Reactions, Including N-Oxide Formation

The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. rsc.orgnih.govacs.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. rsc.orgacs.orgorganic-chemistry.org The formation of N-oxides can significantly alter the electronic properties of the pyrimidine ring, potentially influencing its reactivity in subsequent reactions. cdnsciencepub.com For unsymmetrical pyrimidines, the site of N-oxidation is influenced by the electronic nature of the substituents, with oxidation often occurring at the nitrogen atom para to a strong electron-donating group. cdnsciencepub.com

Table 2: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Substrate | Product | Reference |

| Hydrogen Peroxide/Trifluoroacetic Anhydride (B1165640) | Furazano-pyrimidine | Diamino-pyrimidine mono-N-oxide | rsc.org |

| m-Chloroperoxybenzoic acid (mCPBA) | Quinoxaline | Quinoxaline N-oxide | acs.org |

| Sodium Percarbonate/Rhenium catalyst | Tertiary nitrogen compounds | N-oxides | organic-chemistry.org |

Reactivity of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to various ring-opening and transformation reactions. acs.orgbeilstein-journals.orgnih.gov

Ring-Opening Transformations of the Oxetane Moiety

The inherent strain in the oxetane ring facilitates its opening when treated with nucleophiles or under acidic conditions. acs.orgtandfonline.comtandfonline.com These reactions lead to the formation of functionalized acyclic products. The regioselectivity of the ring-opening is dependent on the substitution pattern of the oxetane and the nature of the attacking species. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn

Table 3: Examples of Oxetane Ring-Opening Reactions

| Oxetane Derivative | Reagent | Product | Reference |

| Unsubstituted Oxetane | Lewis Acids | Ring-opened products | illinois.edu |

| Thymidine-derived oxetane | Lithium acetylide/Lewis acid | Oxetane-opened acetylene (B1199291) derivative | tandfonline.com |

| N-formyl protected oxetane | Lithium aluminium hydride | syn-alcohol | tandfonline.com |

Regioselective Transformations on the Oxetane Ring

The oxetane ring can undergo regioselective transformations that maintain the four-membered ring structure. acs.orgthieme-connect.deelsevierpure.com These reactions often take advantage of the specific reactivity of certain positions on the ring. For instance, the development of catalytic systems has allowed for the regioselective opening and subsequent functionalization of the oxetane ring, leading to a diverse array of substituted products. thieme-connect.deelsevierpure.com

Reactions at the Pyrimidin-5-ol Hydroxyl Group

The hydroxyl group at the C-5 position of the pyrimidine ring is phenolic in nature and is a prime site for initial derivatization. Its reactivity allows for the introduction of a wide array of functional groups through standard and advanced chemical methods.

The nucleophilic character of the pyrimidin-5-ol hydroxyl group allows for its conversion into ethers and esters, which can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Etherification: Standard Williamson ether synthesis conditions can be applied to introduce alkyl or aryl substituents. The reaction typically involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide intermediate, followed by nucleophilic attack on an alkyl halide.

Reaction Conditions: The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN). The reaction progress is dependent on the reactivity of the electrophile (R-X) and the reaction temperature.

Esterification: The hydroxyl group can be readily acylated to form corresponding esters. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. libretexts.org For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents is preferred.

Acylating Agents: Acyl chlorides or acid anhydrides are highly effective for esterifying the pyrimidin-5-ol. chemguide.co.uk These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. The general scheme for these reactions is presented below.

Table 1: Representative Reagents for Etherification and Esterification

| Reaction Type | Reagent Class | Specific Example | Conditions | Product |

| Etherification | Alkyl Halide | Benzyl bromide | K₂CO₃, DMF, 60 °C | 5-(Benzyloxy)-2-(oxetan-3-yloxy)pyrimidine |

| Ethyl iodide | NaH, THF, rt | 5-Ethoxy-2-(oxetan-3-yloxy)pyrimidine | ||

| Esterification | Acyl Chloride | Acetyl chloride | Pyridine, DCM, 0 °C to rt | [2-(Oxetan-3-yloxy)pyrimidin-5-yl] acetate |

| Acid Anhydride | Acetic anhydride | TEA, DCM, rt | [2-(Oxetan-3-yloxy)pyrimidin-5-yl] acetate | |

| Carboxylic Acid | Benzoic acid | H₂SO₄ (cat.), Toluene, reflux | [2-(Oxetan-3-yloxy)pyrimidin-5-yl] benzoate |

Oxidation of the hydroxyl group on the pyrimidine ring can lead to the formation of highly reactive pyrimidine-quinone or related species. The specific outcome depends on the oxidizing agent and the substitution pattern of the pyrimidine ring. The oxidation of pyrimidine derivatives, particularly nucleosides, has been studied using various reagents. nih.gov For instance, alkyl-substituted pyrimidines can be oxidized to their corresponding carboxylic acids or form diols and epoxides. researchgate.net

Potential Oxidizing Agents and Products:

Mild Oxidants: Reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions, which are known for converting alcohols to aldehydes or ketones, could potentially oxidize the pyrimidin-5-ol. The resulting product would be a highly reactive pyrimidine-5-one intermediate.

Stronger Oxidants: The use of stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) could lead to the formation of a diol by attacking the C4-C5 or C5-C6 double bond, or potentially ring-opened products depending on the reaction conditions. nih.govresearchgate.net The oxidation of pyrimidines can also be achieved using a mixture of trifluoroacetic anhydride and hydrogen peroxide. rsc.org The exact nature of the product from the oxidation of this compound would require specific experimental investigation.

Advanced Functionalization and Scaffold Diversification Strategies

Beyond simple modifications of the hydroxyl group, the pyrimidine scaffold of this compound is amenable to more complex functionalization, enabling the synthesis of diverse compound libraries for various applications.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and other groups onto the pyrimidine ring. To utilize these reactions, a suitable handle, typically a halogen, must first be installed on the pyrimidine core.

Halogenation: The C-5 position of pyrimidines can be halogenated using N-halosuccinimides (NCS, NBS, NIS). elsevierpure.comresearchgate.net For pyrimidin-5-ol, electrophilic halogenation is expected to occur at the electron-rich positions of the ring, likely C-4 or C-6. The regioselectivity can be influenced by the reaction conditions and the electronic nature of the existing substituents. For instance, methods using N-halosuccinimides in ionic liquids or hypervalent iodine reagents have been developed for efficient halogenation of pyrimidine systems. elsevierpure.comnih.gov

Suzuki-Miyaura Coupling: Once a halogenated derivative, such as 4-chloro-2-(oxetan-3-yloxy)pyrimidin-5-ol, is obtained, it can serve as a substrate in Suzuki-Miyaura cross-coupling reactions. This reaction pairs the halo-pyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.org This strategy allows for the synthesis of a wide range of C-4 or C-6 arylated or heteroarylated pyrimidine derivatives. researchgate.netnih.govresearchgate.net

Table 2: Example of a Cross-Coupling Strategy

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1. Halogenation | Chlorination | N-Chlorosuccinimide (NCS), Acetonitrile, reflux | 4-Chloro-2-(oxetan-3-yloxy)pyrimidin-5-ol |

| 2. Cross-Coupling | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 4-Phenyl-2-(oxetan-3-yloxy)pyrimidin-5-ol |

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides an efficient and bioorthogonal method for synthesizing complex molecular conjugates. wikipedia.orgnih.gov To apply this chemistry, an azide (B81097) or alkyne functionality must be introduced into the this compound scaffold.

Introduction of an Azide Group: A common route to introduce an azide is via nucleophilic substitution of a halide. The halogenated intermediate prepared for cross-coupling (e.g., 4-chloro-2-(oxetan-3-yloxy)pyrimidin-5-ol) can be reacted with sodium azide (NaN₃) to yield the corresponding 4-azido derivative. ontosight.ai This azido-pyrimidine is a versatile building block for click chemistry.

Conjugate Synthesis: The resulting 4-azido-2-(oxetan-3-yloxy)pyrimidin-5-ol can be "clicked" with a terminal alkyne-containing molecule (e.g., a fluorescent dye, a peptide, or a polyethylene (B3416737) glycol chain) to form a stable 1,2,3-triazole linkage. organic-chemistry.orgnih.gov This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for creating complex bioconjugates. nih.govinterchim.fr

This modular approach allows for the rapid assembly of diverse molecular structures, where the pyrimidine core acts as a central scaffold, the oxetane provides a specific vector, the hydroxyl group can be used for further tuning, and the "clicked" moiety introduces a desired function.

Supramolecular Chemistry and Self Assembly of 2 Oxetan 3 Yloxy Pyrimidin 5 Ol Derivatives

Analysis of Hydrogen Bonding Networks and Molecular Recognition Properties

Hydrogen bonding is anticipated to be the dominant intermolecular force governing the molecular recognition and assembly of 2-(Oxetan-3-yloxy)pyrimidin-5-ol derivatives. The molecule possesses distinct hydrogen bond donor and acceptor sites that can lead to the formation of robust and predictable networks.

Key Hydrogen Bonding Sites:

Donor: The hydroxyl (-OH) group at the C5 position of the pyrimidine (B1678525) ring is the primary hydrogen bond donor.

Acceptors: The molecule contains several potential hydrogen bond acceptor sites: the two nitrogen atoms (N1 and N3) of the pyrimidine ring and the oxygen atom of the oxetane (B1205548) ring. illinois.eduacs.org

The structural features of pyrimidinone scaffolds, which are analogous to pyrimidinols, demonstrate a strong tendency to form persistent N-H···O and C-H···O hydrogen bonds in the crystalline state. nih.govnih.gov Studies on these systems reveal average hydrogen bond energies of approximately -21.64 kcal/mol, underscoring their stability and importance in directing crystal packing. nih.govnih.gov In the case of this compound, the O-H···N hydrogen bond between the hydroxyl group and a pyrimidine nitrogen of an adjacent molecule is expected to be a particularly strong and recurring motif, forming supramolecular synthons that can extend into chains or more complex networks. researchgate.netrsc.org

Furthermore, the oxygen atom of the oxetane ring acts as an excellent hydrogen bond acceptor, a property attributed to the exposure of its lone pair electrons due to the ring strain. illinois.eduacs.org This allows for secondary interactions that can cross-link primary hydrogen-bonded chains, adding to the dimensionality and stability of the resulting supramolecular architecture. Molecular recognition processes would be dictated by the geometric and chemical complementarity of these donor and acceptor sites, enabling the molecule to selectively interact with itself or other co-crystallizing agents. nih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Motif |

|---|---|---|---|

| Pyrimidin-5-ol (O-H) | Pyrimidine Nitrogen (N1 or N3) | Strong (O-H···N) | Chains, Dimers (e.g., R²₂(8) ring) |

| Pyrimidin-5-ol (O-H) | Oxetane Oxygen | Moderate (O-H···O) | Cross-linking of chains |

| Pyrimidine C-H | Oxetane Oxygen | Weak (C-H···O) | Stabilization of packing |

| Pyrimidine C-H | Pyrimidine Nitrogen | Weak (C-H···N) | Stabilization of packing |

Investigation of π-π Stacking Interactions in Pyrimidine-Containing Systems

The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions, which are crucial for stabilizing the crystal structures of planar heterocyclic compounds. These interactions typically occur between parallel-oriented rings, with common arrangements including face-to-face and offset or parallel-displaced stacking.

In pyrimidine-containing crystal structures, π-π stacking is a frequently observed phenomenon that complements the hydrogen-bonding networks. tandfonline.com These interactions help to stabilize crystal packing by organizing molecules into columns or layers. researchgate.net The inter-ring centroid distances for such interactions in related heterocyclic systems are typically found in the range of 3.6 to 3.8 Å. researchgate.net The presence of both electron-donating (-OH, -OR) and electron-withdrawing (ring nitrogens) features on the pyrimidine ring of this compound can modulate its electrostatic potential surface, influencing the geometry and strength of these π-π interactions. While purine (B94841) bases generally exhibit stronger self-stacking tendencies than pyrimidines, the stacking interactions in pyrimidine derivatives are nonetheless a significant contributor to their solid-state architecture. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these weak interactions, where characteristic red and blue triangles on the shape index map indicate π-π stacking between aromatic rings. tandfonline.com

Table 2: Comparison of Stacking Properties in Aromatic Heterocycles

| Heterocycle Family | Relative Self-Stacking Strength | Typical Inter-centroid Distance (Å) | Key Influencing Factors |

|---|---|---|---|

| Purines (e.g., Adenine) | High | ~3.4 - 3.7 | Larger surface area, dipole moment |

| Pyrimidines (e.g., Uracil) | Moderate to Low | ~3.6 - 3.8 | Ring size, substituent effects |

| Benzene | Moderate | ~3.8 | Quadrupole moment |

| Pyridine | Moderate | ~3.7 | Dipole moment, N atom position |

Crystal Engineering and Solid-State Intermolecular Interactions

Crystal engineering focuses on designing and controlling the formation of solid-state structures by understanding and utilizing intermolecular interactions. researchgate.netrsc.org For this compound derivatives, the primary tools for crystal engineering are the predictable hydrogen bonds and π-π stacking interactions discussed previously.

Hirshfeld surface analysis of related pyrimidine co-crystals reveals the relative contributions of different intermolecular contacts. researchgate.nettandfonline.com For a molecule like this compound, it is expected that O···H, N···H, and H···H contacts would be dominant, with a notable contribution from C···H contacts, quantifying the roles of both hydrogen bonding and van der Waals forces. tandfonline.com The balance between the directionality of hydrogen bonds and the space-filling requirements influenced by the bulky, non-planar oxetane group is a central challenge and opportunity in the crystal engineering of these derivatives. researchgate.net

Exploration of Self-Assembly Architectures and their Potential in Materials Science

The directed, non-covalent interactions within this compound derivatives provide a pathway to complex self-assembly. By programming molecular-level interactions, it is possible to create well-defined, higher-order supramolecular architectures such as tapes, ribbons, sheets, or three-dimensional frameworks. nih.govresearchgate.net

The self-assembly of pyrimidine-based molecules has been shown to yield intricate structures, including complex flower-shaped superstructures from pyrimidine nucleosides, demonstrating that hierarchical self-assembly can be achieved from simple building blocks. nih.gov The combination of hydrogen bonding and π-stacking in pyrimidine derivatives can lead to the formation of one-dimensional ribbons or two-dimensional sheets. researchgate.netresearchgate.net

These self-assembled architectures have significant potential in materials science. amu.edu.pl For instance, the ordered stacking of pyrimidine rings can create pathways for charge transport, making such materials candidates for organic electronics. researchgate.net The incorporation of the polar oxetane moiety can enhance solubility and modify the dielectric properties of the resulting material. researchgate.netnih.gov Furthermore, pyrimidine derivatives have been investigated for the formation of liquid crystalline materials, where the molecular shape and intermolecular forces dictate the mesophase behavior. researchgate.net The unique combination of a planar aromatic core with a non-planar, polar oxetane substituent in this compound could lead to novel mesogenic properties. The ability to form dynamic, self-assembling systems opens up possibilities for creating functional materials for sensing, catalysis, or as organized scaffolds for other chemical entities. frontiersin.orgnih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Research Findings and Methodological Advances

While specific academic literature on 2-(Oxetan-3-yloxy)pyrimidin-5-ol is not extensively available, a wealth of research on its constituent parts and close analogues provides a strong foundation for understanding its chemical and biological profile.

Methodological advances in the synthesis of similar 2-alkoxy-pyrimidine derivatives have been a key focus. The most common synthetic routes involve the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyrimidine (B1678525) ring with the corresponding alcohol. In the case of this compound, this would involve the reaction of a 2-halopyrimidin-5-ol derivative with oxetan-3-ol. The optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial to achieve high yields and purity. For instance, the Williamson ether synthesis, employing a strong base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is a frequently utilized method.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, have provided alternative and often milder conditions for the formation of such ether linkages. These methods offer greater functional group tolerance and can be essential when dealing with complex, multi-functionalized substrates.

The incorporation of the oxetane (B1205548) ring is a significant methodological advance in itself. Initially considered too strained and potentially unstable for pharmaceutical applications, oxetanes are now recognized for their ability to improve key drug-like properties. nih.govnih.gov Research has shown that the oxetane motif can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking sites of metabolism. researchgate.net These attributes are highly desirable in the optimization of lead compounds in drug discovery programs.

Emerging Research Avenues for this compound and its Analogues

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. wisdomlib.orgresearchgate.netresearchgate.net The combination of a pyrimidine ring with an oxetane moiety in this compound opens up several exciting avenues for future research.

One of the most promising areas is in the development of kinase inhibitors . Many successful kinase inhibitors feature a pyrimidine core that serves as a hinge-binding motif within the ATP-binding site of the enzyme. The oxetane group can be explored as a means to fine-tune the solubility and pharmacokinetic profile of such inhibitors, potentially leading to compounds with improved efficacy and safety profiles.

Another emerging avenue is the investigation of its potential as an antimicrobial agent . With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal compounds. Pyrimidine derivatives have a long history of use as antimicrobial agents, and the unique properties of the oxetane ring could be leveraged to develop novel compounds that overcome existing resistance mechanisms. wjarr.com

Furthermore, the anti-inflammatory potential of pyrimidine derivatives is well-documented. wisdomlib.org The development of novel anti-inflammatory agents with improved side-effect profiles is a significant area of research. Analogues of this compound could be synthesized and screened for their ability to modulate key inflammatory pathways.

Finally, the role of this compound as a chemical intermediate should not be overlooked. The functional groups present—a phenol, a pyrimidine ring, and an oxetane—provide multiple handles for further chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening.

Implications for the Rational Design of Novel Chemical Entities

The structure of this compound serves as an excellent case study for the principles of rational drug design. The concept of bioisosteric replacement is central to its design, where the oxetane ring can be considered a bioisostere for other functional groups, such as a gem-dimethyl or a carbonyl group. researchgate.netresearchgate.net This substitution can lead to profound changes in the molecule's properties, offering a powerful tool for lead optimization.

The use of structure-based drug design is also highly relevant. With the known importance of the pyrimidine core in binding to various biological targets, computational modeling and X-ray crystallography can be used to design novel analogues of this compound with enhanced binding affinity and selectivity. The three-dimensional nature of the oxetane ring can be exploited to probe specific pockets within a target's binding site, leading to more potent and selective inhibitors. nih.gov

Moreover, the principles of fragment-based drug discovery can be applied. The oxetane-pyrimidine scaffold can be seen as a high-value fragment that can be grown or combined with other fragments to generate novel drug candidates. The favorable physicochemical properties imparted by the oxetane make it an attractive building block for this approach.

Q & A

Q. What are the common synthetic routes for preparing 2-(Oxetan-3-yloxy)pyrimidin-5-ol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where the hydroxyl group on pyrimidin-5-ol reacts with an activated oxetane derivative (e.g., oxetan-3-yl tosylate). Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields . Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometric ratios. Post-synthesis purification often employs reversed-phase HPLC or column chromatography, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., oxetane protons at δ 4.5–5.0 ppm; pyrimidine C-O coupling).

- HPLC : Retention time (~1.25 min under SMD-TFA05 conditions) for purity assessment .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ = 757 in related oxetane-pyrimidine hybrids) .

- IR : Detect hydroxyl (3200–3500 cm) and ether (C-O-C, 1100–1250 cm) stretches .

Advanced Research Questions

Q. How does the oxetane ring’s stability influence the compound’s reactivity under varying pH and temperature conditions?

- Methodological Answer : The oxetane ring is prone to acid-catalyzed ring-opening, which can generate reactive intermediates. Stability studies should use:

- pH-Varied Buffers : Monitor degradation via HPLC at pH 2–10 (e.g., accelerated hydrolysis at pH <4).

- Thermal Analysis : TGA/DSC to assess decomposition thresholds (e.g., stability up to 150°C).

- Kinetic Studies : Track half-life under stress conditions to inform storage guidelines. Evidence from oxetane analogs suggests ring-opening may enhance bioactivity by forming covalent adducts with biological targets .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

- Systematic SAR Studies : Synthesize analogs with controlled modifications (e.g., halogenation at pyrimidine C4) .

- Standardized Assays : Replicate studies under uniform conditions (e.g., fixed ATP concentrations in kinase inhibition assays).

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding modes and explain divergent activities .

Q. How can researchers design experiments to study the tautomeric behavior of this compound and its impact on binding affinity?

- Methodological Answer : Tautomerism in pyrimidine derivatives affects hydrogen-bonding interactions. Experimental approaches include:

- X-ray Crystallography : Resolve tautomeric forms in solid state (e.g., enol vs. keto forms).

- pH-Dependent NMR : Monitor proton shifts to identify dominant tautomers in solution .

- Biological Assays : Compare activity across pH ranges to correlate tautomer prevalence with efficacy (e.g., enzyme inhibition at pH 7.4 vs. 5.5) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scale-up issues include poor heat dissipation and side reactions. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.